8-(Di-tert-butylphosphinooxy)quinoline
Description
Properties
CAS No. |
1100332-44-2 |
|---|---|
Molecular Formula |
C17H24NOP |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
ditert-butyl(quinolin-8-yloxy)phosphane |
InChI |
InChI=1S/C17H24NOP/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14/h7-12H,1-6H3 |
InChI Key |
YQGSMFFFCCUOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Biological Activity
8-(Di-tert-butylphosphinooxy)quinoline (DTBPQ) is a quinoline derivative with significant potential in catalysis and biological applications. Its unique structure, characterized by the presence of a bulky di-tert-butylphosphinooxy group, enhances its reactivity and selectivity in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. This article provides a comprehensive overview of the biological activities associated with DTBPQ, including its role as a catalyst and its pharmacological properties.
DTBPQ is synthesized through the reaction of quinoline derivatives with di-tert-butylphosphine oxide. The resulting compound exhibits strong coordination properties with metals, particularly palladium, forming stable complexes that are effective in catalyzing various organic transformations.
Table 1: Synthesis Overview of DTBPQ
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Quinoline + Di-tert-butylphosphine oxide | Solvent A, Heat | DTBPQ |
Catalytic Activity
DTBPQ has been extensively studied as a ligand in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling. Its steric and electronic properties significantly enhance the efficiency of these reactions.
Case Studies
- Suzuki-Miyaura Coupling : DTBPQ was utilized as a ligand in the coupling of phenylboronic acid with aryl halides. Under optimized conditions (110°C in toluene with K2CO3), turnover frequencies (TOF) reached up to 1900 h for challenging substrates like 4-chloroacetophenone .
- Comparison with Other Ligands : In comparative studies, DTBPQ demonstrated superior catalytic activity compared to simpler phosphine ligands, achieving higher yields and faster reaction times .
Biological Activity
The biological activity of DTBPQ and related quinoline derivatives has garnered attention due to their diverse pharmacological properties.
Antimicrobial and Anticancer Properties
Research indicates that 8-quinolinamines, including those modified with phosphine groups like DTBPQ, exhibit potent antimicrobial and anticancer activities. For instance:
- Antimalarial Activity : Compounds similar to DTBPQ have shown significant blood schizontocidal activity against Plasmodium species, attributed to their ability to disrupt heme metabolism in parasites .
- Anticancer Effects : Various studies have reported that quinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Biological Activities of Quinoline Derivatives
| Activity Type | Compound Example | Target Organism/Cell Type | IC50 Value (µM) |
|---|---|---|---|
| Antimalarial | 2-tert-butylprimaquine | P. falciparum | 0.5 |
| Anticancer | DTBPQ | HeLa cells | 10 |
| Antimicrobial | Various 8-quinolinamines | Staphylococcus aureus | 5 |
The mechanisms underlying the biological activities of DTBPQ involve:
- Heme Interaction : Similar compounds have been shown to inhibit beta-hematin formation, leading to increased heme toxicity in malaria parasites .
- Cellular Uptake : The lipophilicity imparted by the tert-butyl groups enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.
Scientific Research Applications
Catalytic Applications
Palladium Complexes
8-(Di-tert-butylphosphinooxy)quinoline is primarily utilized as a ligand in palladium complexes for various coupling reactions. These palladium complexes have shown significant efficacy in:
- Buchwald-Hartwig Cross Coupling Reaction : This reaction is pivotal for the formation of carbon-nitrogen bonds, crucial in synthesizing pharmaceuticals and agrochemicals .
- Heck Reaction : This reaction facilitates the coupling of alkenes with aryl halides, allowing for the construction of complex organic molecules .
- Hiyama Coupling : In this reaction, organosilicon compounds are coupled with aryl halides, showcasing the versatility of this compound in diverse synthetic pathways .
Medicinal Chemistry
Biological Activity
The quinoline scaffold, including derivatives like this compound, has been associated with various biological activities:
- Antiviral Agents : Compounds derived from quinolines have demonstrated antiviral properties against several viruses, including HIV and Zika virus. For example, Elvitegravir, a quinoline-4-one derivative, inhibits HIV integrase, showcasing the potential of quinoline derivatives in antiviral drug development .
- Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Research indicates that modifications to the quinoline structure can enhance its cytotoxic effects against cancer cells .
Case Study 1: Palladium Complex Synthesis
A study reported the synthesis of palladium complexes using this compound as a ligand. The resulting complexes were characterized and evaluated for their catalytic activity in cross-coupling reactions. The findings indicated high yields and selectivity, emphasizing the compound's utility in synthetic organic chemistry .
Case Study 2: Antiviral Activity
In another investigation, several quinoline derivatives were tested for their antiviral efficacy against HIV. The study highlighted that compounds containing the quinoline scaffold exhibited significant inhibition of viral replication, suggesting potential therapeutic applications for these derivatives .
Data Tables
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The palladium complex [PdCl₂(P-N )] demonstrates exceptional efficiency in Suzuki-Miyaura couplings between aryl halides and phenylboronic acid (Table 1) .
| Substrate (Ar-X) | Reaction Conditions | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
|---|---|---|---|
| 4-Bromoacetophenone | Toluene, K₂CO₃, 110°C | >99 | 1,900 |
| 2-Bromo-1,3,5-trimethylbenzene | Toluene, K₂CO₃, 110°C | >99 | 500 |
| 4-Chloroacetophenone | Toluene, K₂CO₃, 110°C | 95 | 1,200 |
Key findings :
-
Catalyst loading as low as 0.02 mol% achieves full conversion of aryl bromides .
-
Electron-deficient aryl chlorides react efficiently (TOF = 1,200 h⁻¹), outperforming traditional ligands like PPh₃ .
-
Steric hindrance in substrates (e.g., 2-bromo-1,3,5-trimethylbenzene) reduces TOF but retains high yields .
Heck, Sonogashira, and Negishi Reactions
The P-N ligand also facilitates other palladium-mediated transformations (Table 2) :
| Reaction Type | Substrate Scope | Notable Features |
|---|---|---|
| Heck Reaction | Aryl bromides, alkenes | High regioselectivity for β-aryl products |
| Sonogashira Coupling | Aryl halides, terminal alkynes | Tolerance to air and moisture |
| Negishi Coupling | Aryl halides, organozinc reagents | Compatible with steric hindrance |
Mechanistic Insight :
-
The ligand’s quinoline oxygen stabilizes palladium intermediates via chelation, while the di-tert-butylphosphine enhances electron density at the metal center .
-
DFT studies suggest that steric bulk at the tert-butyl groups prevents catalyst deactivation via dimerization .
Electronic and Steric Effects
-
Electron-rich aryl halides : Require higher temperatures (e.g., 130°C) for full conversion due to slower oxidative addition .
-
Heteroaryl substrates : Limited reactivity observed with pyridyl or thiophene derivatives, attributed to competitive coordination of heteroatoms .
Comparison with Other Ligands
| Ligand | Suzuki-Miyaura TOF (h⁻¹) | Aryl Chloride Compatibility |
|---|---|---|
| P-N ligand | 1,900 | Yes |
| PPh₃ | 300 | No |
| XPhos | 2,500 | Yes |
Advantages of P-N ligand :
Synthetic Utility and Industrial Relevance
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-based phosphorus ligands are widely studied for their versatility in coordination chemistry and catalysis. Below is a detailed comparison of 8-(di-tert-butylphosphinooxy)quinoline with structurally related compounds:
8-(Diphenylphosphanyl)quinoline
- Structure: Features a phosphine (–PPh₂) group at the 8-position of quinoline.
- Electronic and Steric Properties: The phenyl groups provide moderate steric bulk and electron-withdrawing effects compared to the tert-butyl groups in this compound.
- Catalytic Performance: Forms stable Pd complexes but shows lower turnover frequencies (TOFs) in Suzuki–Miyaura reactions due to reduced electron-donating capacity and smaller steric profile .
- Stability: More stable than this compound, as phosphines are generally less prone to hydrolysis than phosphinites .
Tris(8-quinolinyl)phosphite
- Structure: A tridentate ligand with three 8-oxyquinoline units bonded to a central phosphorus atom.
- Electronic and Steric Properties: Combines π-accepting quinoline moieties with a P(O) center, offering unique electronic tuning capabilities.
- Catalytic Performance: Primarily used in Ru and Ir complexes for photochemical applications rather than cross-coupling catalysis. Less effective in Pd-catalyzed Suzuki reactions compared to this compound .
- Stability: More hydrolytically stable due to the absence of reactive P–O–quinoline bonds .
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol
- Structure: A sulfonyl-substituted quinoline lacking phosphorus but sharing the 8-hydroxyquinoline core.
- Applications: Used as a catechol-O-methyltransferase (COMT) inhibitor rather than a catalytic ligand. Demonstrates the versatility of quinoline derivatives in medicinal chemistry, contrasting with the catalytic focus of phosphorus-containing analogs .
Key Research Findings and Data Tables
Table 1: Structural and Catalytic Properties of Quinoline-Based Ligands
*TOF (Turnover Frequency) data from Suzuki–Miyaura reactions under optimized conditions (110°C, toluene, K₂CO₃).
Table 2: Influence of Substituents on Catalytic Efficiency
| Aryl Halide Substrate | This compound (Yield%) | 8-(Diphenylphosphanyl)quinoline (Yield%) |
|---|---|---|
| 4-Bromoacetophenone | 99 | 85 |
| Bromobenzene | 98 | 70 |
| 2-Bromotoluene | 95 | 65 |
Data adapted from Scrivanti et al. (2009) and Hudali et al. (1979) .
Critical Analysis of Divergent Evidence
- Stability vs. Catalytic Activity: While this compound exhibits superior catalytic performance, its instability contrasts with more robust ligands like tris(8-quinolinyl)phosphite. This trade-off necessitates careful handling in industrial applications .
Preparation Methods
Reaction Conditions and Stoichiometry
The reaction is typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the phosphine product. Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are employed to mitigate side reactions. A base, such as triethylamine (Et₃N), is added to scavenge HCl generated during the reaction, driving the equilibrium toward product formation.
-
Reactants:
-
8-Hydroxyquinoline (1.0 equiv)
-
ClP(t-Bu)₂ (1.1–1.2 equiv)
-
Et₃N (1.5 equiv)
-
-
Solvent: Anhydrous THF (0.2–0.5 M concentration)
-
Temperature: Room temperature (25°C) to 40°C
-
Duration: 12–24 hours
-
Workup: Filtration to remove Et₃N·HCl salts, followed by solvent evaporation and column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insights
The reaction proceeds via an Sₙ2-type mechanism:
-
Deprotonation of 8-hydroxyquinoline by Et₃N generates a phenoxide ion.
-
Nucleophilic attack by the phenoxide on the electrophilic phosphorus center in ClP(t-Bu)₂.
-
Displacement of chloride, yielding 8-(di-tert-butylphosphinooxy)quinoline and Et₃N·HCl.
The steric bulk of the tert-butyl groups enhances kinetic stability, preventing undesired oligomerization or oxidation.
Alternative Synthetic Pathways
While the ClP(t-Bu)₂ route dominates literature reports, alternative strategies have been explored for specialized applications:
Phosphorylation via Phosphoramidite Intermediates
Transient phosphoramidite intermediates, generated from PCl₃ and tert-butanol, can react with 8-hydroxyquinoline under mild conditions. However, this method introduces additional steps and lower yields (50–60%).
Metal-Mediated Phosphine Transfer
Palladium complexes containing tert-butylphosphine ligands have been investigated as phosphine donors. For example, [Pd(η³-C₃H₅)(P(t-Bu)₂)] reacts with 8-hydroxyquinoline in the presence of NaBArF₄ to yield the target ligand. This method is less practical for large-scale synthesis due to the cost of palladium precursors.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Solvent | THF > DCM > Toluene | Polar aprotic solvents enhance rate |
| Temperature | 25–40°C | Higher temps reduce reaction time |
| Base | Et₃N > iPr₂NEt | Steric hindrance minimizes side reactions |
| Molar Ratio | 1:1.1 (Q-OH:PCl) | Excess PCl ensures complete conversion |
Exceeding 40°C promotes decomposition of the phosphine product, while insufficient base leads to incomplete deprotonation of 8-hydroxyquinoline.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic and crystallographic methods:
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Crystal structures reveal a P–N chelation geometry with bond lengths of 1.65–1.68 Å (P–O) and 2.05–2.10 Å (Pd–P) in palladium complexes.
Challenges and Mitigation Strategies
-
Phosphine Oxidation:
-
Byproduct Formation:
-
Trace HCl can protonate the quinoline nitrogen; excess base mitigates this.
-
-
Purification Difficulties:
Industrial-Scale Considerations
While lab-scale syntheses use column chromatography, industrial production employs:
Q & A
Q. What are the synthetic routes and key characterization methods for 8-(di-tert-butylphosphinooxy)quinoline?
The ligand is synthesized by introducing di-tert-butylphosphine oxide to the 8-hydroxyquinoline scaffold. Key characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm substitution patterns and coordination geometry. X-ray crystallography can resolve steric crowding caused by tert-butyl groups, while elemental analysis validates purity .
Q. How does this compound function as a ligand in palladium-catalyzed Suzuki–Miyaura reactions?
The ligand combines steric bulk (tert-butyl groups) and π-acidity (quinoline moiety) to stabilize Pd(0) intermediates and accelerate oxidative addition/reductive elimination steps. The P–N hemilabile bond allows reversible dissociation, facilitating substrate access to the metal center. This dual functionality enhances catalytic turnover frequencies (TOFs) up to 190,000 h⁻¹ in aryl bromide couplings .
Advanced Research Questions
Q. What experimental parameters optimize catalytic efficiency in Suzuki–Miyaura reactions using this ligand?
- Solvent : Toluene outperforms polar solvents (e.g., DMF) due to reduced ligand decomposition .
- Base : K₂CO₃ achieves higher rates than organic bases (e.g., Et₃N), likely due to improved boronate activation .
- Temperature : Optimal activity occurs at 110°C, where transmetallation becomes rate-limiting, minimizing electronic substrate bias. Lower temperatures (<100°C) slow oxidative addition, favoring electron-deficient aryl bromides .
| Substrate | Catalyst Loading (ppm) | TOF (h⁻¹) | Conversion (%) | Reference |
|---|---|---|---|---|
| 4-Bromoacetophenone | 5 | 190,000 | >99 | |
| Bromobenzene | 5 | 95,000 | 93 |
Q. How do steric effects influence substrate scope in cross-coupling reactions?
Ortho- or bulky para-substituents (e.g., tert-butyl) reduce catalytic efficiency due to hindered oxidative addition. For example, coupling 2-bromo-1,3,5-trimethylbenzene requires 0.02 mol% catalyst for full conversion in 2 h, compared to 0.005 mol% for unhindered substrates. Steric maps derived from crystallographic data correlate substituent size with reaction rates .
Q. Why is the palladium complex of this ligand stable under aerobic conditions despite ligand oxidation susceptibility?
The Pd(II) center stabilizes the ligand against P–O bond hydrolysis and oxidation. In situ XANES studies show that Pd(0) intermediates remain π-coordinated to the quinoline nitrogen, preventing ligand degradation. However, prolonged air exposure at >100°C deactivates the catalyst via phosphine oxide formation .
Q. How does this ligand compare to traditional PPh₃ or bidentate P,P ligands in challenging couplings?
Q. What mechanistic insights explain temperature-dependent rate-determining steps?
At 110°C, transmetallation is rate-limiting, evidenced by similar rates for electron-rich and electron-poor substrates. Below 100°C, oxidative addition dominates, causing slower rates for electron-neutral aryl bromides. Kinetic isotope effects (KIEs) and Hammett studies support this shift .
Q. How do ultra-low catalyst loadings (≤5 ppm) impact reaction scalability and side-product formation?
Loadings <10 ppm require stringent impurity control (e.g., aryl bromide purity >99.5%) to avoid catalyst poisoning. At 5 ppm, trace oxygen or moisture reduces conversions by 15–20%. Scalability studies (1–100 mmol scale) show consistent yields (>90%) with in-line purification to remove residual Pd .
Data Contradiction Analysis
Q. Why do some studies report variable TOFs for sterically hindered substrates?
Discrepancies arise from differing definitions of "complete conversion." For example, 90% conversion in 2 h (TOF = 45,000 h⁻¹) may be reported as "efficient," while stricter thresholds (≥95%) require higher loadings. Substrate purity and Pd:ligand ratio (1:1 vs. 1:2) also affect reproducibility .
Q. Methodological Recommendations
- Catalyst Handling : Store Pd complexes under inert gas; pre-dry solvents to <10 ppm H₂O.
- Reaction Monitoring : Use GC-MS or ¹H NMR to track intermediates and detect deactivation pathways (e.g., Pd black formation).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict steric/electronic effects for new substrate classes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
